molecular formula C14H12FNO4S B2466747 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 325721-90-2

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B2466747
CAS No.: 325721-90-2
M. Wt: 309.31
InChI Key: GAFMFGRKEXNDDQ-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is an organic compound with the molecular formula C14H12FNO4S and a molecular weight of 309.32 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a methylbenzoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 4-fluoroaniline with 2-methylbenzoic acid under specific conditions. The reaction is facilitated by the presence of a sulfonyl chloride reagent, which helps in the formation of the sulfamoyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity, while the sulfamoyl group provides versatility in chemical modifications .

Properties

IUPAC Name

5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-2-7-12(8-13(9)14(17)18)21(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFMFGRKEXNDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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